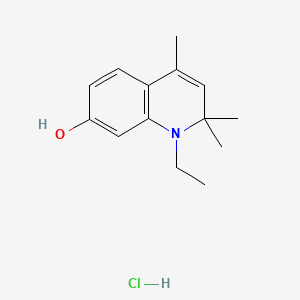
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride, also known as Ethylhydroxyquinoline, is an organic compound with the chemical formula C14H19NO. This compound is characterized by its aromatic nature and the presence of a 7-hydroxyquinoline structure. It is known for its ability to act as a chelating agent, forming stable complexes with various transition metals. Additionally, it exhibits antimicrobial and antifungal properties, making it useful as an antimicrobial agent and preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol typically involves the reaction of quinoline derivatives. One common method involves the use of 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethylquinoline as a starting material. This compound undergoes demethylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include steps such as methylation, demethylation, and purification to obtain high-purity 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the growth of microorganisms by disrupting essential metal-dependent processes. Additionally, its aromatic structure allows it to interact with various biological molecules, enhancing its antimicrobial efficacy .
Comparison with Similar Compounds
7-Hydroxyquinoline: Shares the quinoline structure but lacks the ethyl and trimethyl groups.
1-Ethyl-2,2,4-trimethylquinoline: Similar structure but lacks the hydroxyl group at the 7-position.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the ethyl group and hydroxyl group at the 7-position
Uniqueness: 1-Ethyl-1,2-dihydro-2,2,4-trimethyl-7-quinolinol Hydrochloride is unique due to its combination of chelating ability, antimicrobial properties, and fluorescent dye applications. The presence of both ethyl and trimethyl groups, along with the hydroxyl group, enhances its chemical reactivity and versatility in various applications .
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-ethyl-2,2,4-trimethylquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4;/h6-9,16H,5H2,1-4H3;1H |
InChI Key |
ZVVDZWDIEGMVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















